molecular formula C9H22O5Si B1582800 Trimethoxy-[3-(2-methoxyethoxy)propyl]silane CAS No. 65994-07-2

Trimethoxy-[3-(2-methoxyethoxy)propyl]silane

Cat. No.: B1582800
CAS No.: 65994-07-2
M. Wt: 238.35 g/mol
InChI Key: BJTBHSSNDGKAJO-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

This compound presents a complex molecular architecture that combines multiple functional domains within a single molecular framework. The compound possesses the molecular formula C9H22O5Si and exhibits a molecular weight of 238.35 grams per mole, establishing it as a mid-sized organosilicon species. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its structural organization around a central silicon atom.

The molecular architecture consists of three distinct structural domains that contribute to its unique properties and reactivity patterns. The central silicon atom serves as the focal point, bonded to three methoxy groups (-OCH3) that provide hydrolyzable functionality essential for surface coupling applications. The organic chain extends from the silicon center through a propyl linker, incorporating an ether bridge that connects to a terminal methoxyethyl group. This architectural arrangement creates a bifunctional molecule capable of interacting with both inorganic substrates through the silicon-methoxy bonds and organic matrices through the terminal ether functionalities.

The Chemical Abstracts Service registry number 65994-07-2 provides the primary identification for this compound, though additional registry numbers including 124087-62-3 have been associated with related formulations. The simplified molecular-input line-entry system representation COCCOCCCSi(OC)OC effectively captures the connectivity pattern, revealing the sequential arrangement of carbon, oxygen, and silicon atoms throughout the molecular framework. This structural formula demonstrates the presence of five oxygen atoms distributed among the methoxy groups and the ether linkages, creating multiple sites for potential hydrogen bonding and dipolar interactions.

The three-dimensional molecular geometry around the silicon center adopts a tetrahedral configuration, consistent with sp3 hybridization of the silicon atom. The propyl chain exhibits conformational flexibility due to rotation around carbon-carbon single bonds, while the ether oxygen atoms introduce additional geometric constraints through their lone pair interactions. The terminal methoxyethyl group provides extended flexibility and polarity that influences the compound's solubility characteristics and surface interaction properties.

Spectroscopic Analysis and Structural Confirmation

Spectroscopic characterization of this compound reveals distinctive signatures that confirm its structural identity and provide insights into its molecular dynamics. The infrared spectroscopic analysis exhibits characteristic absorption bands corresponding to the various functional groups present within the molecular framework. The silicon-oxygen stretching vibrations appear in the expected regions for Si-OCH3 bonds, while the carbon-hydrogen stretching modes of the methoxy groups and alkyl chains provide complementary structural information.

Nuclear magnetic resonance spectroscopy offers detailed structural confirmation through analysis of both proton and carbon environments within the molecule. The proton nuclear magnetic resonance spectrum displays distinct chemical shift patterns for the methoxy protons attached to silicon, which appear downfield relative to the terminal methoxy group due to the deshielding effect of the silicon atom. The propyl chain protons exhibit characteristic multipicity patterns consistent with the sequential CH2-CH2-CH2 arrangement, while the ether-linked methylene groups show additional chemical shift dispersion reflecting their different electronic environments.

The carbon-13 nuclear magnetic resonance spectrum provides unambiguous identification of all carbon environments within the molecule, with the methoxy carbons displaying characteristic chemical shifts that distinguish between silicon-bound and carbon-bound methoxy groups. The alkyl chain carbons appear in regions consistent with their structural assignments, while the ether-linked carbons show chemical shifts intermediate between typical alkyl and alcohol carbon environments. Silicon-29 nuclear magnetic resonance spectroscopy, when employed, reveals a single silicon environment consistent with the tetrahedral coordination geometry around the central silicon atom.

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 238, corresponding to the expected molecular weight, while characteristic fragment ions result from loss of methoxy groups and cleavage of the organic chain. The base peak typically corresponds to silicon-containing fragments that retain the core trimethoxy functionality, providing strong evidence for the silicon-centered structure.

Spectroscopic Parameter Observed Value Assignment
Molecular Weight 238.35 g/mol [M]+ ion
Refractive Index 1.4030 Bulk optical property
Density 1.076 g/mL Physical density at 25°C
Melting Point -8°C Phase transition temperature

Crystallographic and Conformational Studies

Crystallographic investigations of this compound provide detailed three-dimensional structural information that complements spectroscopic data. The compound exhibits a low melting point of -8°C, indicating relatively weak intermolecular forces and suggesting that crystalline phases may be difficult to obtain under ambient conditions. This thermal behavior reflects the flexible nature of the organic chain and the absence of strong directional intermolecular interactions such as hydrogen bonding networks.

Computational conformational analysis reveals multiple low-energy conformations accessible to the molecule due to rotation around the carbon-carbon and carbon-oxygen single bonds within the propyl and methoxyethoxy chains. The most stable conformations tend to adopt extended configurations that minimize steric interactions between the bulky methoxy groups and the organic chain substituents. The ether oxygen atoms can participate in weak intramolecular interactions with the silicon center or nearby hydrogen atoms, influencing the preferred conformational states.

The predicted collision cross sections for various ionic forms of the molecule provide insights into its gas-phase conformational behavior. The protonated molecular ion [M+H]+ exhibits a collision cross section of 153.5 Ų, while the sodium adduct [M+Na]+ shows a slightly larger cross section of 159.2 Ų, consistent with the expected size increase upon coordination with the sodium cation. These values fall within the expected range for molecules of this size and flexibility, supporting the proposed structural assignments.

Theoretical calculations using density functional theory methods predict geometric parameters that align well with experimental observations and provide detailed information about bond lengths, bond angles, and torsional parameters. The silicon-oxygen bonds to the methoxy groups exhibit lengths typical of Si-O single bonds, while the carbon-oxygen bonds within the ether linkages show characteristics intermediate between single bonds in alcohols and ethers. The conformational energy landscape reveals multiple accessible conformations separated by low energy barriers, consistent with the observed spectroscopic evidence for conformational averaging.

Comparative Analysis with Related Alkoxysilanes

Comparative structural analysis with related alkoxysilane compounds reveals important structure-property relationships that govern the behavior of this class of organosilicon materials. The closely related compound 2-[methoxy(polyethyleneoxy)9-12propyl]trimethoxysilane shares the same basic structural framework but incorporates extended polyethylene glycol chains that significantly increase the molecular weight to 591-723 grams per mole. This structural modification dramatically alters the physical properties, increasing the boiling point to above 250°C and modifying the solubility characteristics through enhanced hydrophilic character.

The comparison with 3-(2-methoxyethoxy)propyl-methyl-bis(trimethylsilyloxy)silane highlights the effects of substituting the methoxy groups with bulkier trimethylsilyloxy substituents. This structural modification increases the molecular weight to 280.51 grams per mole while introducing additional silicon atoms that alter the hydrolysis behavior and surface reactivity patterns. The presence of trimethylsilyloxy groups provides increased steric protection around the silicon center, potentially slowing hydrolysis rates and modifying the kinetics of surface coupling reactions.

Analysis of the related compound (3-[2-methoxyethoxy]propyl)trimethoxysilane with CAS number 1354049-75-4 and molecular weight 282.41 grams per mole reveals subtle but significant structural differences. The increased molecular weight suggests additional methylene units within the ether chain, which would be expected to influence the conformational flexibility and the overall polarity of the molecule. These structural variations demonstrate the systematic tunability of alkoxysilane properties through controlled modification of the organic chain structure.

The hydrolytic sensitivity classification of this compound as level 7, indicating slow reaction with moisture and water, places it in an intermediate category among alkoxysilanes. This behavior contrasts with more reactive systems such as trichlorosilanes, which exhibit rapid hydrolysis, and less reactive systems such as dialkoxysilanes, which may require elevated temperatures or catalysts for efficient hydrolysis. The moderate reactivity provides practical advantages for controlled surface modification applications where precise timing of hydrolysis and condensation reactions is critical.

Compound Molecular Weight (g/mol) Hydrolytic Sensitivity Key Structural Feature
This compound 238.35 Level 7 Single ether linkage
2-[Methoxy(polyethyleneoxy)9-12propyl]trimethoxysilane 591-723 Not specified Extended PEG chain
3-(2-Methoxyethoxy)propyl-methyl-bis(trimethylsilyloxy)silane 280.51 Not specified Trimethylsilyloxy protection
(3-[2-Methoxyethoxy]propyl)trimethoxysilane 282.41 Not specified Extended ether chain

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethoxy-[3-(2-methoxyethoxy)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22O5Si/c1-10-7-8-14-6-5-9-15(11-2,12-3)13-4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTBHSSNDGKAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65994-07-2
Record name 2-[Methoxy(polyethyleneoxy)propyl]trimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65994-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90924726
Record name 3,3-Dimethoxy-2,7,10-trioxa-3-silaundecane
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Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65994-07-2, 124087-62-3
Record name Poly(oxy-1,2-ethanediyl), .alpha.-methyl-.omega.-[3-(trimethoxysilyl)propoxy]-
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Record name 3,3-Dimethoxy-2,7,10-trioxa-3-silaundecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methoxy(polyethyleneoxy)propyltrimethoxysilane
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Preparation Methods

Catalyst Preparation

  • In a three-necked flask equipped with magnetic stirring, thermometer, and reflux condenser, dissolve ruthenium trichloride (RuCl3) in a solvent such as toluene or benzene.
  • Add a complexing agent (e.g., methyl ethyl ketone or ethyl acetate) to form the ruthenium complex.
  • Heat the mixture to 100–120 °C and maintain reflux for 18–24 hours until a dark catalyst solution forms.
  • Typical mass ratios:
    • RuCl3 to solvent: 1:15–30
    • RuCl3 to complexing agent: 1:2–6

Hydrosilylation Reaction

  • In a reactor with stirring, reflux condenser, and a dropping funnel, mix glycidyl allyl ether and trimethoxyhydrosilane at room temperature.
  • Add the solvent (e.g., toluene) to the reactor.
  • Heat the reactor to 70–75 °C, then add the ruthenium catalyst solution.
  • Slowly add the reactant mixture dropwise over 2–6 hours while maintaining the temperature between 75–80 °C.
  • After the addition is complete, add more catalyst and continue stirring and aging the reaction mixture at 75–80 °C for 2–2.5 hours.
  • Monitor the reaction progress by gas chromatography to ensure product formation.

Product Isolation and Purification

  • After completion of the reaction, the crude product mixture undergoes distillation.
  • First, perform atmospheric distillation to recover and recycle the solvent.
  • Then, carry out vacuum distillation to separate the desired silane product from by-products and unreacted materials.
  • The purified product typically has a purity of over 98% with yields ranging from 92% to 96%.

Comparative Data and Advantages of Ruthenium Catalysis

Parameter Platinum Catalyst Process Ruthenium Catalyst Process
Catalyst Cost (per ton) 1200–2000 yuan 900–1500 yuan
Product Purity (%) 98.0–99.2 98.2–99.6
Product Yield (%) 82–87 92–96
  • Ruthenium catalysts reduce the catalyst cost by approximately 20–30% compared to platinum catalysts.
  • They provide higher product purity and yield.
  • Ruthenium catalysts demonstrate strong catalytic activity and lower overall production cost.

Representative Experimental Data (Example)

Step Conditions/Details Outcome
Catalyst Preparation RuCl3 (2 g), benzene (60 g), ethyl acetate (10 g), reflux at 100 °C for 24 h Dark catalyst solution formed
Reaction Mixture Glycidyl allyl ether (360 g, 3.15 mol), trimethoxyhydrosilane (367 g, 3.0 mol), toluene (150 g) Molar ratio ~1.05:1
Reaction Temperature 70–80 °C Controlled dropwise addition over 5.5 h
Catalyst Addition 0.4 mL catalyst solution at start and after addition Enhanced reaction rate
Product Purity (GC) After distillation 98.2%
Product Yield After vacuum distillation 92%

Chemical Reactions Analysis

Types of Reactions

Trimethoxy-[3-(2-methoxyethoxy)propyl]silane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization .

    Hydrolysis: In the presence of water, the methoxy groups are hydrolyzed to form silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polysiloxanes.

    Polymerization: It can polymerize with other monomers to form polymer films with improved mechanical properties.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions.

    Condensation: Acidic or basic catalysts.

    Polymerization: Various monomers such as styrene or acrylates.

Major Products Formed

    Hydrolysis: Silanol groups.

    Condensation: Polysiloxanes.

    Polymerization: Polymer films.

Scientific Research Applications

Trimethoxy-[3-(2-methoxyethoxy)propyl]silane has a wide range of applications in scientific research:

    Lithium-Ion Batteries: Used as a non-aqueous electrolyte solvent, enhancing battery performance and stability.

    Surface Modification: Creates hydrophilic, hydrophobic, or super-hydrophobic surfaces for coatings and water repellency treatments.

    Corrosion Inhibition: Forms protective layers on metals like copper, crucial for corrosion protection.

    Polymer Composites and Coatings: Improves interfacial adhesive strength and modifies surface properties in high-performance composites.

Mechanism of Action

Trimethoxy-[3-(2-methoxyethoxy)propyl]silane acts primarily as a coupling agent. It interacts with surfaces by lowering surface tension and increasing wettability, facilitating the formation of hybrid compounds. This interaction is crucial for its applications in surface modification and polymer composites.

Comparison with Similar Compounds

Functional Group and Structural Analysis

The table below compares trimethoxy-[3-(2-methoxyethoxy)propyl]silane with structurally related organosilanes:

Compound Name Functional Group Molecular Formula Key Applications Performance Highlights References
This compound Methoxyethoxy (-OCH₂CH₂OCH₃) C₉H₂₂O₅Si Nanoparticle synthesis , polymer compatibilization Enhances hydrophilicity and dispersion in polar matrices
3-Glycidoxypropyltrimethoxysilane (GPTMS) Epoxy (oxirane) C₉H₂₀O₅Si Textile coatings , adhesion promotion 98% higher durability in polyester fabrics via epoxy ring-opening
Tris(2-methoxyethoxy)(vinyl)silane Vinyl + methoxyethoxy C₁₁H₂₄O₆Si Polymer-fiber composites Improves mechanical properties in green FRPs via vinyl polymerization
γ-Methacryloxypropyltrimethoxysilane Methacryloxy C₁₀H₂₀O₅Si Dental resins , UV-curing materials Forms covalent bonds with methacrylate resins for enhanced adhesion
(3-Aminopropyl)trimethoxysilane Amino (-NH₂) C₆H₁₇NO₃Si Mesoporous silica functionalization Adsorbs polyphenolic acids via amine interactions

Research Findings and Industrial Relevance

  • Textile Coatings : GPTMS forms a cross-linked silane network on polyester, reducing weight loss (WLW) to 2.33% compared to untreated fabrics .
  • Nanoparticle Synthesis: this compound is used in ultrasmall Fe₃O₄ nanoparticle preparation, leveraging its ether chain for colloidal stability .

Biological Activity

Overview

Trimethoxy-[3-(2-methoxyethoxy)propyl]silane is an organosilicon compound with the molecular formula C9H22O5SiC_9H_{22}O_5Si and a molecular weight of approximately 250.42 g/mol. This compound features both alkoxy and ether functionalities, making it a versatile agent in various applications, particularly in enhancing the adhesion between organic and inorganic materials. Its unique structure allows it to function effectively as a coupling agent, facilitating hybrid compound formation and surface modifications.

The compound is primarily used for its ability to modify surfaces, making them either hydrophilic or hydrophobic depending on the application. The mechanism involves:

  • Hydrolysis : In the presence of moisture, methoxy groups are hydrolyzed to form silanol groups.
  • Condensation : Silanol groups can further condense to create siloxane bonds, leading to polysiloxane formation.
  • Polymerization : It can polymerize with other monomers, enhancing mechanical properties in polymer films.

This reactivity is crucial in applications such as durable coatings and adhesives, where structural integrity is paramount.

Biological Activity

While this compound is primarily recognized for its industrial applications, its biological activity has been the subject of investigation in recent studies. The following sections summarize key findings regarding its biological interactions and potential applications.

Interaction with Biological Systems

  • Cell Adhesion : Research indicates that silanes like this compound can enhance cell adhesion on modified surfaces, which is crucial for tissue engineering applications.
  • Cytotoxicity : Some studies suggest that while the compound can improve adhesion properties, it may exhibit cytotoxic effects at higher concentrations due to its reactive nature with biological tissues .

Case Studies

  • Surface Modification for Biomedical Applications :
    • A study explored the use of this compound in modifying glass surfaces for improved biocompatibility. Results showed enhanced cell attachment and proliferation on treated surfaces compared to untreated controls.
  • Corrosion Inhibition in Biological Environments :
    • Another investigation focused on the application of this silane as a corrosion inhibitor for metal implants. The study found that it formed protective layers that not only prevented corrosion but also supported bioactivity by promoting protein adsorption on the metal surface.

Applications in Research

This compound has several notable applications in scientific research:

  • Lithium-Ion Batteries : Used as an electrolyte solvent, it enhances battery performance by improving stability.
  • Surface Treatments : Its ability to create hydrophilic or hydrophobic surfaces makes it valuable for coatings and water-repellent treatments.
  • Composite Materials : It improves interfacial adhesive strength in polymer composites, enhancing overall mechanical properties.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Characteristics
TriethylsilaneContains ethyl groupsUsed in organic synthesis due to high reactivity
TrimethylsilaneContains three methyl groupsCommon reagent in chemical synthesis
VinyltrimethoxysilaneContains vinyl groupExtensively used in polymerization processes

This compound stands out due to its specific structure that allows for stable protective layers and enhanced performance in various applications compared to other silanes.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Trimethoxy-[3-(2-methoxyethoxy)propyl]silane relevant to its application in surface modification studies?

  • Answer : The compound (CAS 65994-07-2) has a molecular weight of 238.36 g/mol, density of 1.076 g/cm³, and flash point of 88°C. Its methoxy and ethoxy groups enable hydrolysis under mild acidic or basic conditions, forming silanol groups for covalent bonding to hydroxylated surfaces (e.g., SiO₂). Reactivity with moisture (sensitivity rating 7) necessitates anhydrous storage . Applications in nanoparticle surface modification rely on its ability to form stable siloxane networks, as demonstrated in SiO₂ functionalization studies using similar silanes .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

  • Answer : Use PPE including nitrile gloves, chemical-resistant suits, and goggles to avoid skin/eye irritation (GHS Category 2). Work under inert gas (N₂/Ar) to minimize premature hydrolysis. Store at room temperature in sealed containers with desiccants. In case of spills, avoid dust generation and use non-combustible absorbents (e.g., vermiculite) . Ventilation requirements align with EN 374 standards for silane handling .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Answer :

  • ¹H/¹³C NMR : Confirms methoxy (-OCH₃), ethoxy (-OCH₂CH₂O-), and propyl chain integrity.
  • FTIR : Peaks at ~1080 cm⁻¹ (Si-O-C) and ~2850–2950 cm⁻¹ (C-H stretching) validate functional groups.
  • TGA : Assesses thermal stability and residual solvent content.
    Purity (>97%) is critical for reproducibility in surface grafting studies .

Advanced Research Questions

Q. How do varying hydrolysis conditions (pH, solvent, catalyst) affect the crosslinking efficiency of this compound in hybrid material synthesis?

  • Answer : Hydrolysis kinetics are pH-dependent:

  • Acidic conditions (pH 4–5) : Slow hydrolysis, favoring controlled silanol formation for uniform coatings.
  • Basic conditions (pH 9–10) : Rapid condensation, risking premature gelation.
    Solvent polarity (e.g., ethanol vs. toluene) modulates reaction rates. Catalysts like ammonium hydroxide enhance condensation in epoxy-silane hybrid systems . Optimized protocols for dental composites involve 2-hour hydrolysis in ethanol/water (95:5 v/v) at pH 5 .

Q. What methodological approaches resolve contradictions in reported optimal concentrations of this compound for nanoparticle functionalization?

  • Answer : Discrepancies arise from substrate surface area and solvent polarity. For SiO₂ nanoparticles (20 nm), 2–5 wt% silane in ethanol achieves monolayer coverage (Table 1). Higher concentrations (>7 wt%) cause multilayer adsorption, reducing dispersibility . Systematic studies using XPS and contact angle measurements are recommended to tailor concentrations to specific substrates.

Table 1 : Functionalization Efficiency vs. Silane Concentration (SiO₂ Nanoparticles)

Concentration (wt%)Grafting Density (molecules/nm²)Contact Angle (°)
22.1 ± 0.3125 ± 4
53.8 ± 0.5142 ± 3
74.2 ± 0.6* (multilayer)130 ± 5
*Multilayer formation reduces hydrophobicity .

Q. How does the ethylene glycol chain in this compound influence its compatibility with hydrophilic vs. hydrophobic polymer matrices?

  • Answer : The ethoxyethylene (-OCH₂CH₂O-) moiety enhances hydrophilicity, improving dispersion in polar matrices (e.g., PLA). In contrast, methoxy groups anchor the silane to hydrophobic substrates. Studies on wool-reinforced PLA show 20% higher tensile strength when using this silane vs. non-polar analogs . FTIR mapping confirms covalent bonding between silane-OH and polymer carbonyl groups .

Contradiction Analysis

Q. Why do some studies report reduced thermal stability in silane-modified composites despite successful functionalization?

  • Answer : Incomplete condensation leaves residual Si-OH groups, which degrade at ~200°C. TGA-DSC coupled with FTIR identifies decomposition products (e.g., CO₂ from oxidized ethoxy chains). Post-grafting annealing (150°C, 2 hours) improves crosslinking and thermal stability by 15–20% .

Methodological Recommendations

  • Synthesis Optimization : Use Schlenk-line techniques for moisture-sensitive reactions .
  • Data Validation : Combine QCM-D (adsorption kinetics) and AFM (morphology) to correlate silane loading with functional performance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethoxy-[3-(2-methoxyethoxy)propyl]silane
Reactant of Route 2
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Trimethoxy-[3-(2-methoxyethoxy)propyl]silane

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